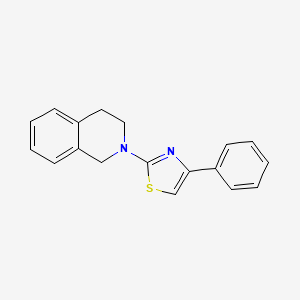

2-(4-phenyl-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds involves innovative strategies to construct the isoquinoline core and introduce substituents like phenyl and thiazolyl groups. For example, a novel synthesis approach has been developed for derivatives using one-pot C–C and C–N bond-forming strategies from reactions in aqueous solvents without metal catalysts, highlighting the efficiency and eco-friendliness of the process (Yadav, Vagh, & Jeong, 2020). Similarly, diversity-oriented synthesis methods have been applied to generate various derivatives, showcasing the versatility of synthetic routes available for constructing such complex molecules (Kotha, Deodhar, & Khedkar, 2014).

Molecular Structure Analysis

Structural analysis of similar compounds reveals intricate details about their molecular conformation. For instance, in one study, the dihedral angle between the thiazole ring and the adjacent phenyl ring was measured, and the conformation of the N-containing six-membered ring was described, providing insights into the spatial arrangement of these molecules (Pawar et al., 2011).

Chemical Reactions and Properties

The chemical behavior of tetrahydroisoquinoline derivatives under various conditions has been studied, including their reactions with other chemical entities and the formation of new compounds. For example, the reaction of tetrahydroisoquinoline with thiolactic acid under both conventional and microwave methods demonstrates the compound’s reactivity and potential for generating a variety of derivatives with diverse functional groups (Rana, Mistry, & Desai, 2008).

科学的研究の応用

Crystal Structure Analysis

The study of the title compound reveals significant insights into its crystal structure, showcasing the dihedral angle between the thiazole ring and the adjacent phenyl ring, alongside the conformation of the N-containing six-membered ring of the tetrahydroisoquinoline unit. This detailed structural analysis lays the groundwork for understanding the compound's reactivity and potential applications in medicinal chemistry (Sunayna Pawar et al., 2011).

Synthetic Approaches and Spectroscopic Studies

Research on dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines explores the synthesis from 3,4-dihydroisoquinoline derivatives, providing a foundation for the development of novel compounds with potential therapeutic applications. The synthesis process and the spectral characteristics of these compounds offer valuable insights for further pharmaceutical research (M. Rozwadowska & A. Sulima, 2001).

Antihyperglycemic Evaluation

A novel study synthesizes 3-substituted phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones and evaluates their in vivo antihyperglycemic activity. This research highlights the compound's potential as a therapeutic agent for managing diabetes, with certain compounds showing significant improvements in oral glucose tolerance (Amarsinh R. Deshmukh et al., 2017).

Anticancer Activity

Another study focuses on the synthesis of 5-methyl-2-[(un)substituted phenyl]-4-{4,5-dihydro-3-[(un)substituted phenyl]-5-(1,2,3,4-tetrahydroisoquinoline-2-yl)pyrazol-1-yl}-oxazole derivatives and their antiproliferative activities against cancer cell lines. This research contributes to the search for new anticancer agents, with some compounds exhibiting strong inhibitory activities (Xinhua Liu et al., 2009).

Synthesis and Characterization of Thiazole Compounds

A comprehensive study on the synthesis of thiazole compounds under various conditions assesses the role of reaction mediums in organic synthesis and pharmaceutical research. This work not only advances the understanding of thiazole chemistry but also provides new compounds for further biological evaluation (Nurcan Berber, 2022).

特性

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2S/c1-2-7-15(8-3-1)17-13-21-18(19-17)20-11-10-14-6-4-5-9-16(14)12-20/h1-9,13H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDCAFVGKIIDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC(=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5552160.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)

![3,5-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5552195.png)

![1-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5552201.png)

![2-methyl-9-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552209.png)

![5-ethoxy-2-{[(4-fluorobenzyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5552217.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B5552229.png)

![4-{[(4aS*,7aR*)-6,6-dioxido-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenol](/img/structure/B5552235.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5552244.png)

![1-(3-chlorobenzyl)-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552247.png)